molecular formula C20H22ClN5O3S B6463141 2-{[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2548981-23-1

2-{[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B6463141
CAS No.: 2548981-23-1
M. Wt: 447.9 g/mol
InChI Key: OSMXQHWBDRIMEA-UHFFFAOYSA-N
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Description

2-{[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a useful research compound. Its molecular formula is C20H22ClN5O3S and its molecular weight is 447.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.1131884 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3S/c1-14-18(21)4-3-5-19(14)30(27,28)26-8-6-17(7-9-26)29-20-22-10-15(11-23-20)16-12-24-25(2)13-16/h3-5,10-13,17H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMXQHWBDRIMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22ClN3O3SC_{18}H_{22}ClN_3O_3S with a molecular weight of approximately 397.90 g/mol. Its structural features include a piperidine ring, a pyrimidine core, and a pyrazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H22ClN3O3S
Molecular Weight397.90 g/mol
IUPAC NameThis compound

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific enzymes involved in cancer progression, such as kinases and proteases . For instance, it has been shown to inhibit the activity of EGFR (epidermal growth factor receptor) , which plays a crucial role in tumor growth and metastasis. Inhibition assays demonstrated an IC50 value in the low micromolar range, indicating strong potency.

Anti-inflammatory Effects

Additionally, this compound has shown anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests potential therapeutic applications in inflammatory diseases.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in xenograft models. Results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an antitumor agent .

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action through proteomic analysis. The compound was found to alter the expression of several proteins involved in apoptosis and cell cycle regulation, further confirming its role as a modulator of these pathways .

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